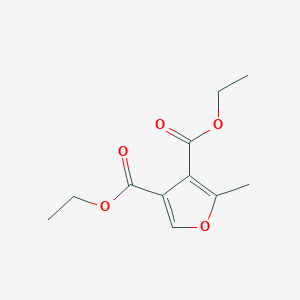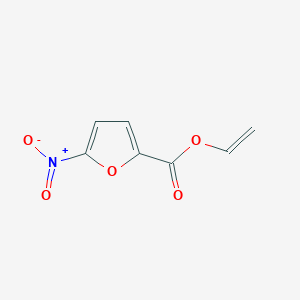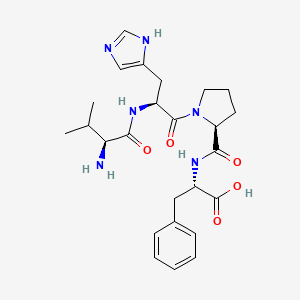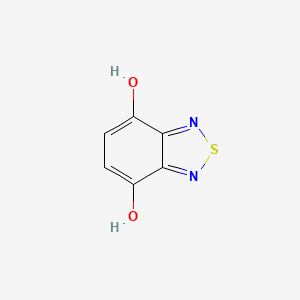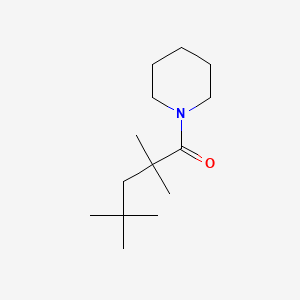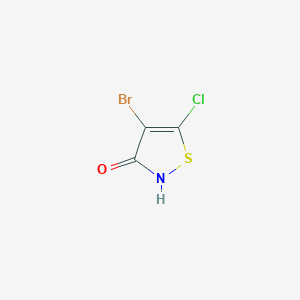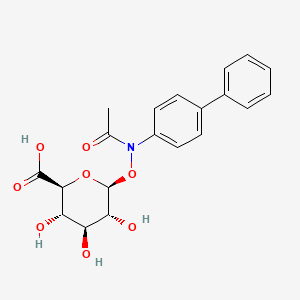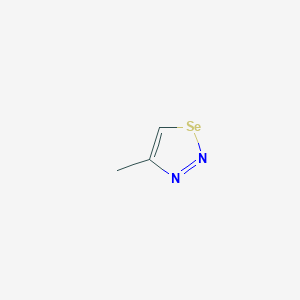
4-Methyl-1,2,3-selenadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,2,3-selenadiazole is a heterocyclic compound containing seleniumThis compound has garnered interest due to its role as a precursor in the chemical vapor deposition of selenium-containing materials .
Méthodes De Préparation
The synthesis of 4-Methyl-1,2,3-selenadiazole can be achieved through several methods. One common approach involves the reaction of semicarbazones with selenium dioxide under solventless conditions. This method is efficient and yields high-purity products . Another method involves the use of p-toluenesulfonyl hydrazide and selenium dioxide to achieve regiospecific ring closure, resulting in the formation of the selenadiazole ring .
Analyse Des Réactions Chimiques
4-Methyl-1,2,3-selenadiazole undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions with phosphines result in the formation of selenophosphoranes and substituted acetylenes.
Reduction: The compound can be reduced under specific conditions, although detailed studies on reduction reactions are limited.
Common reagents used in these reactions include selenium dioxide, phosphines, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Methyl-1,2,3-selenadiazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Methyl-1,2,3-selenadiazole, particularly in its biological applications, involves its interaction with molecular targets such as serum albumin. This interaction enhances the cellular uptake and bioavailability of the compound, leading to its observed antimicrobial and anticancer effects . The exact molecular pathways involved are still under investigation, but the compound’s ability to bind to proteins and other cellular components plays a crucial role.
Comparaison Avec Des Composés Similaires
4-Methyl-1,2,3-selenadiazole can be compared with other selenadiazole derivatives, such as:
- 5-Phenyl-4-methyl-1,2,3-selenadiazole
- 4-Phenyl-5-propyl-1,2,3-selenadiazole
- 4-ethyl-5-methyl-1,2,3-selenadiazole
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities . For instance, 4-ethyl-5-methyl-1,2,3-selenadiazole has shown higher antimicrobial activity compared to other selenadiazoles .
Propriétés
Numéro CAS |
30318-89-9 |
|---|---|
Formule moléculaire |
C3H4N2Se |
Poids moléculaire |
147.05 g/mol |
Nom IUPAC |
4-methylselenadiazole |
InChI |
InChI=1S/C3H4N2Se/c1-3-2-6-5-4-3/h2H,1H3 |
Clé InChI |
ITAFKWHNVWHLML-UHFFFAOYSA-N |
SMILES canonique |
CC1=C[Se]N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


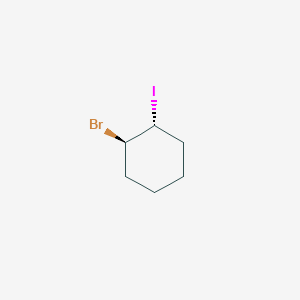
![2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester](/img/structure/B14683406.png)
